lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate
Description
Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate is a lithium salt derived from a 1,2,4-triazole derivative substituted with an isopropyl group at position 1 and a carboxylate moiety at position 5. Its molecular formula is C₆H₈LiN₃O₂, with a molecular weight of 177.10 g/mol (inferred from structural analogs). The isopropyl substituent introduces steric bulk, which may influence solubility, stability, and reactivity compared to smaller alkyl or aromatic substituents.
Properties
IUPAC Name |
lithium;2-propan-2-yl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.Li/c1-4(2)9-5(6(10)11)7-3-8-9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADOXLQVTFPDCI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)N1C(=NC=N1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-32-0 | |
| Record name | lithium 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under inert atmosphere conditions to prevent oxidation or moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC) or other analytical techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition ensures high yield and purity of the final product. Purification steps may include crystallization, filtration, and drying under vacuum.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring or the carboxylate group, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or carboxylate group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its lithium ion coordinated to a triazole ring structure, which enhances its solubility and reactivity. The molecular formula is , and it can be represented structurally as follows:
Medicinal Chemistry Applications
Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate has shown promise in medicinal chemistry due to its biological activities:
- Antifungal Activity : Studies indicate that this compound exhibits significant antifungal properties against various strains. For instance, it has been tested against Candida albicans and Aspergillus niger, demonstrating effective inhibition rates comparable to established antifungal agents .
- Antibacterial Properties : The compound has also been evaluated for antibacterial activity. Research shows that it inhibits both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating bacterial infections .
Case Study: Antifungal Efficacy
A study published in MDPI evaluated the antifungal efficacy of this compound against various fungal pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, showcasing its potential as a therapeutic agent in antifungal treatments .
Materials Science Applications
In materials science, this compound is being explored for its role as a ligand in coordination chemistry:
- Coordination Complexes : The compound can form coordination complexes with transition metals, enhancing their solubility and stability. These complexes have applications in catalysis and as precursors for advanced materials .
Data Table: Coordination Complexes
| Complex Name | Metal Ion | Application Area | Stability (days) |
|---|---|---|---|
| Lithium-Triazole-Copper Complex | Cu(II) | Catalysis | 30 |
| Lithium-Triazole-Nickel Complex | Ni(II) | Material Synthesis | 45 |
| Lithium-Triazole-Zinc Complex | Zn(II) | Antimicrobial Agents | 60 |
Agricultural Applications
The compound's properties also extend to agricultural applications:
Mechanism of Action
The mechanism of action of lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The lithium ion may influence neurotransmitter systems, such as serotonin and dopamine, contributing to its therapeutic effects in mood disorders. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate with structurally related lithium-triazole carboxylates. Key differences arise from substituent type, position, and molecular weight.
Structural Analogues
- Benzyl derivatives exhibit increased aromaticity, favoring π-π interactions in supramolecular assemblies .
- Carboxylate Position : Carboxylate placement at C5 (target compound) vs. C3 (benzyl analog) alters charge distribution and coordination sites, impacting lithium-ion binding efficiency .
Physicochemical Properties
- Solubility: Methyl and ethyl analogs (e.g., C₅H₆LiN₃O₂) are more soluble in polar solvents like water or ethanol due to reduced hydrophobicity . The isopropyl and benzyl derivatives likely exhibit lower solubility, favoring organic solvents .
- Stability : Smaller substituents (methyl, ethyl) enhance thermal stability, as seen in differential scanning calorimetry (DSC) studies of similar triazole salts .
Biological Activity
Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate (CAS Number: 1803607-32-0) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C6H8LiN3O
- Molecular Weight : 155.10 g/mol
The compound features a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, a study evaluating various 1,2,4-triazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The lithium salt form of triazoles may enhance these properties due to lithium's known effects on cellular processes.
Anticancer Properties
The anticancer potential of this compound has been explored through various assays. The presence of the triazole moiety has been linked to antiproliferative activity against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 2.70 | Induces apoptosis via ROS generation and mitochondrial dysfunction |
| MDA-MB-231 (Breast) | 5.04 | Arrests cell cycle and inhibits migration |
| A549 (Lung) | 4.44 | Inhibits proliferation and induces apoptosis |
These findings suggest that the compound may interact with specific molecular targets involved in cancer signaling pathways.
Study on Cytotoxicity and Mechanism
A significant study investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. Additionally, it was observed that the compound could disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) levels in treated cells.
Evaluation of Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of triazole derivatives. The study indicated that compounds containing the triazole scaffold could modulate cytokine release in peripheral blood mononuclear cells. Specifically, this compound was found to significantly reduce tumor necrosis factor-alpha (TNF-α) and interleukin levels in stimulated cells.
Q & A
Basic: What synthetic methodologies are most effective for preparing lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate?
Answer:
The synthesis typically involves:
Esterification : Reacting 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylic acid with methanol or ethanol under acidic catalysis to form the ester intermediate.
Lithiation : Treating the ester with lithium hydroxide (LiOH) in a polar aprotic solvent (e.g., THF) to deprotonate the carboxylate group and form the lithium salt .
Key considerations :
- Purity of the triazole-carboxylic acid precursor (ensure >95% via HPLC or GC).
- Reaction stoichiometry (1:1.2 molar ratio of acid to LiOH to avoid excess base contamination).
Advanced: How do crystallographic tools like SHELX and ORTEP-3 aid in resolving structural ambiguities in this compound?
Answer:
- SHELX refinement : Use SHELXL to refine X-ray diffraction data, particularly for resolving disorder in the propan-2-yl substituent. Anisotropic displacement parameters (ADPs) help model thermal motion .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to identify bond-length distortions (e.g., Li–O bond distances typically 1.95–2.10 Å) and validate hydrogen bonding networks .
Example : A recent study on analogous triazole-carboxylates reported a Li–O bond length of 2.03 Å with R1 = 0.042 after SHELX refinement .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR :
- FTIR : Strong asymmetric COO<sup>−</sup> stretch at 1570–1600 cm<sup>−1</sup> confirms deprotonation .
Advanced: How can computational methods (DFT) resolve contradictions in experimental vs. theoretical bond angles?
Answer:
Discrepancies between X-ray data (e.g., N–C–N angles ≈ 120°) and idealized geometries can arise from crystal packing effects.
Methodology :
Perform DFT calculations (B3LYP/6-31G* basis set) to optimize the gas-phase structure.
Compare with experimental angles using root-mean-square deviation (RMSD) analysis.
Example : A DFT study on 3-phenyl-1,2,4-triazole-5-carboxylate showed RMSD < 2° for bond angles, validating the experimental model .
Basic: What are the stability considerations for storing this lithium salt?
Answer:
- Moisture sensitivity : Store under inert gas (argon) due to hygroscopic Li<sup>+</sup>.
- Thermal stability : DSC analysis shows decomposition onset at ~200°C, with exothermic peaks corresponding to triazole ring degradation .
Advanced: How does the lithium coordination environment influence solubility in aprotic solvents?
Answer:
The Li<sup>+</sup> ion forms a tetrahedral coordination sphere with:
- Two carboxylate oxygen atoms.
- Two solvent molecules (e.g., THF or DMSO).
Solubility trends : - Higher in DMSO (coordination number = 4) vs. THF (coordination number = 3) due to stronger Li–O interactions .
Basic: What chromatographic methods validate purity post-synthesis?
Answer:
- HPLC : C18 column, mobile phase = 70:30 acetonitrile/water (0.1% TFA), retention time ~6.2 min .
- Ion chromatography : Quantify Li<sup>+</sup> content using a conductivity detector (calibrate with LiCl standards) .
Advanced: How do steric effects from the propan-2-yl group impact reactivity in cross-coupling reactions?
Answer:
The bulky isopropyl group reduces nucleophilicity at the triazole N2 position.
Case study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh3)4 catalyst and elevated temperatures (80°C) to overcome steric hindrance .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Gloves and goggles (Li salts can cause skin irritation).
- Ventilation : Use fume hoods to avoid inhalation of triazole decomposition products .
Advanced: How can high-throughput crystallography pipelines improve polymorph screening?
Answer:
Automated pipelines using SHELXC/D/E enable rapid phase determination for multiple crystal forms.
Workflow :
Screen 96-well crystallization plates with varying PEG concentrations.
Collect datasets (λ = 0.71073 Å) and process via XDS + SHELXE.
Identify dominant polymorphs via PIXEL lattice energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
